1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one
Description
1-[4-(1,3-Oxazol-5-yl)phenyl]ethan-1-one is a heteroaromatic compound featuring a phenyl ring substituted with a 1,3-oxazole moiety at the para position and an acetyl group. The 1,3-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties, making the compound a versatile intermediate in medicinal chemistry and materials science. Its structural framework is frequently exploited in drug design due to the oxazole ring’s ability to participate in hydrogen bonding and π-π interactions, which are critical for binding to biological targets .
Properties
CAS No. |
252561-45-8 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Oxazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Pyrazole Derivatives
Compounds such as 1-(1-(4-(cyclohept-1-en-1-yl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one (, Compound 7) replace the oxazole with a pyrazole ring. Pyrazole derivatives exhibit distinct electronic profiles due to the presence of two adjacent nitrogen atoms, which enhance dipole interactions. These compounds demonstrated moderate antimicrobial activity (80–93% yields) but lower thermal stability compared to oxazole derivatives, as inferred from their characterization via NMR and MS .
Triazole and Thiazole Derivatives
- 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone () incorporates a thiazole ring, introducing sulfur into the heterocycle.
- 1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one () features a triazole ring, known for metabolic stability. The dichlorophenyl substituent increases steric bulk, which may reduce solubility but improve target selectivity .
Substituent Effects
Electron-Withdrawing Groups
- 1-[3-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone () includes a sulfonyl group, which enhances electrophilicity and hydrogen-bond acceptor capacity. Such modifications are common in anticancer agents, where sulfonyl groups improve binding to kinase domains .
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () has a chloromethyl group, increasing reactivity for nucleophilic substitution. This compound’s melting point (137.3–138.5°C) reflects higher crystallinity due to polar substituents .
Electron-Donating Groups
- 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one () contains an ethoxy group, which improves solubility. Docking studies revealed a score of −7.501 kcal/mol against fungal targets, outperforming Fluconazole (−5.823 kcal/mol), likely due to the naphthyl group’s hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
